(2,6-Dimethylphenyl)trimethylsilane is a silane compound characterized by the presence of a trimethylsilane group attached to a 2,6-dimethylphenyl moiety. This compound falls under the category of organosilicon compounds, which are widely used in various chemical applications due to their unique properties. The molecular formula for (2,6-Dimethylphenyl)trimethylsilane is CHSi, with a molecular weight of approximately 184.33 g/mol. Its structure includes a phenyl ring substituted with two methyl groups and a trimethylsilane group, contributing to its reactivity and utility in organic synthesis.
(2,6-Dimethylphenyl)trimethylsilane can be classified as an organosilicon compound due to its silicon content. It is also categorized under aromatic compounds because of the phenyl ring structure. The compound is synthesized from commercially available precursors and is utilized in various scientific research applications, particularly in organic synthesis and material science.
The synthesis of (2,6-Dimethylphenyl)trimethylsilane typically involves the following methods:
(2,6-Dimethylphenyl)trimethylsilane participates in various chemical reactions typical for organosilicon compounds:
The mechanism of action for (2,6-Dimethylphenyl)trimethylsilane primarily involves its reactivity due to the silicon atom's electrophilic nature.
(2,6-Dimethylphenyl)trimethylsilane has several scientific uses:
Organometallic coupling represents the most direct and widely employed route to (2,6-dimethylphenyl)trimethylsilane, leveraging the reactivity of organometallic intermediates derived from 2,6-dimethylhalobenzenes or related precursors with trimethylsilyl nucleophiles. The Kumada coupling stands out as a particularly effective method, utilizing Grignard reagents generated in situ from 2,6-dimethylbromobenzene or 2,6-dimethylchlorobenzene. This approach employs catalytic palladium complexes, notably Pd(dppf)Cl₂ (dppf = 1,1'-bis(diphenylphosphino)ferrocene) or Pd(PPh₃)₄, to facilitate the cross-coupling with trimethylsilyl chloride (TMSCl) in ethereal solvents like THF or diethyl ether. Careful control of reaction temperature (typically 0°C to room temperature) and exclusion of moisture and oxygen are critical to prevent protodesilylation or Grignard reagent decomposition. This method reliably delivers yields ranging from 65% to 85% after purification by distillation or column chromatography [1] [8].
A significant challenge in these couplings arises from the steric congestion at the reaction center due to the ortho-methyl groups. This congestion can impede transmetalation or reductive elimination steps, leading to reduced yields or prolonged reaction times. Strategies to mitigate this include using bulky, electron-rich phosphine ligands (e.g., tri-tert-butylphosphine) to stabilize the catalytic palladium intermediate and facilitate the reductive elimination step. Alternative organometallic precursors offer complementary pathways. 2,6-Dimethyllithium benzene, generated via directed ortho-lithiation of 1,3-dimethylbenzene (m-xylene) using n-butyllithium (-78°C, THF), followed by transmetalation with MgBr₂·Et₂O to form the corresponding Grignard reagent, reacts efficiently with TMSCl under palladium catalysis. This route minimizes potential Wurtz coupling (dimerization) side reactions associated with direct halogen-metal exchange on 2,6-dimethylhalobenzenes. However, handling highly reactive aryllithium species requires stringent temperature control and anhydrous conditions [1] [6].
Unexpected C–C coupling side reactions have been documented when extremely bulky aryl substituents (e.g., 2,4,6-tri-tert-butylphenyl, Mes*) are employed in analogous silylation reactions using lithium amides and bismuth(III) chloride, leading to significant by-product formation. While not directly observed with the smaller 2,6-dimethylphenyl system, this highlights the sensitivity of such transformations to steric factors. When employing 2,6-dimethylhalobenzenes with less reactive metals (e.g., zinc in Negishi coupling), activation often requires excess trimethylsilyl chloride or elevated temperatures (60-80°C), potentially increasing the formation of disiloxane (Me₃SiOSiMe₃) by-products. Nickel catalysts like NiCl₂(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane) can sometimes offer cost advantages over palladium but may exhibit lower functional group tolerance [6].
Table 1: Organometallic Coupling Approaches for (2,6-Dimethylphenyl)trimethylsilane Synthesis
Organometallic Precursor | Silylating Agent | Catalyst System | Solvent | Key Advantages | Reported Yield Range |
---|---|---|---|---|---|
2,6-Dimethylbromobenzene Mg⁰ | TMSCl | Pd(dppf)Cl₂ (1-3 mol%) | THF | Direct, readily available starting material | 70-85% |
2,6-Dimethylchlorobenzene Mg⁰ | TMSCl | Pd(PPh₃)₄ (5 mol%) | Diethyl Ether | Lower cost halide precursor | 65-75% |
2,6-Dimethyllithium Benzene | TMSCl | None or Pd catalyst optional | THF | Avoids halogen issues, faster | 75-82% |
2,6-Dimethylzinc Chloride | TMSCl | NiCl₂(dppe) (5 mol%) | THF/Toluene | Lower catalyst cost | 60-70% |
While not directly synthesizing the silicon–aryl bond, catalytic hydrogenation provides essential routes to the 2,6-dimethylaniline precursor, a key building block indirectly relevant to silylation pathways via diazotization or other transformations. The predominant route involves the catalytic hydrogenation of 2,6-dimethylnitrobenzene. This transformation typically employs heterogeneous catalysts suspended in polar protic solvents like methanol, ethanol, or isopropanol. Raney Nickel is a widely used, cost-effective catalyst, operating effectively under moderate conditions (80-100°C, 1-3 MPa H₂ pressure), achieving near-quantitative yields of 2,6-dimethylaniline after reaction times of 4-8 hours. Post-reaction processing involves catalyst filtration, solvent removal, and distillation under reduced vacuum to obtain the pure amine [1] [8].
Significant advancements have focused on developing more active and selective noble metal catalysts, particularly Ruthenium (Ru) based systems. Research demonstrates that Ru nanoparticles supported on α-Al₂O₃ (Ru/α-Al₂O₃) exhibit exceptional activity for the hydrogenation of aromatic nitro groups and even challenging fused-ring systems under remarkably mild conditions (room temperature, 1 MPa H₂). This high activity is attributed to a favorable metal-support interaction promoting hydrogen dissociation and substrate adsorption. In contrast, Ru supported on high-surface-area γ-Al₂O₃ (Ru/γ-Al₂O₃) shows significantly lower activity under identical conditions due to the formation of interfacial Ru–O–Al bonds, resulting in electron-deficient Ru sites less conducive to H₂ activation. Similarly, traditional Pd-based catalysts (e.g., Pd/AC, Pd/α-Al₂O₃) are largely ineffective for aromatic ring or nitro group hydrogenation under these mild conditions, though they excel in hydrogenolysis [2].
The choice of solvent significantly impacts reaction efficiency and catalyst longevity. Methanol is frequently preferred due to its ability to solubilize both the nitroarene substrate and the hydrogenated amine product, facilitating mass transfer. Alkali additives like sodium hydroxide or triethylamine are sometimes employed in low concentrations (0.5-2 mol%) to neutralize trace acids formed during the reaction, preventing catalyst deactivation and suppressing undesirable side reactions such as reductive alkylation of the aniline product with the solvent. While batch processing is standard, continuous-flow hydrogenation systems using fixed-bed reactors packed with supported Ru or Ni catalysts offer advantages in throughput and catalyst handling for large-scale production of 2,6-dimethylaniline [1] [2].
Table 2: Catalytic Hydrogenation Performance for 2,6-Dimethylnitrobenzene Reduction (Precursor Route)
Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | Solvent | Conversion (%) | Selectivity to 2,6-Dimethylaniline (%) |
---|---|---|---|---|---|---|
Raney Nickel | - | 80-100 | 2-3 | Methanol | >99 | >98 |
Ru | α-Al₂O₃ | 25 (RT) | 1 | Methanol | >99 | >99 |
Ru | γ-Al₂O₃ | 25 (RT) | 1 | Methanol | 25-40 | >95 |
Ru | Activated Carbon (AC) | 25 (RT) | 1 | Methanol | 70-85 | >95 |
Pd | α-Al₂O₃ | 25 (RT) | 1 | Methanol | <5 | - |
Pd | AC | 50 | 2 | Ethanol | 95 | >97 |
Enzymatic approaches offer a promising, albeit less developed, route to silicon–carbon bonds, leveraging the catalytic power of enzymes under mild and environmentally benign conditions. The marine sponge enzyme silicatein-α (Silα) has emerged as a particularly intriguing biocatalyst for mediating silyl ether formation via condensation reactions between silanols and alcohols. While primarily studied for phenol silylation, its principles are relevant to potential aryl silicon bond formation. Recombinant trigger factor-Silα fusion protein (TF-Silα-Strep) exhibits remarkable selectivity for condensing triethylsilanol (TES-OH) with phenolic substrates over aliphatic alcohols. This enzymatic process operates efficiently in non-aqueous media, typically neat n-octane, at elevated temperatures (75°C), achieving net conversions of 63% for phenyl triethylsilyl ether (TES-OPh) after 72 hours. Crucially, Silα shows negligible activity for the self-condensation of triethylsilanol to hexaethyldisiloxane (TES)₂O, a significant thermodynamic sink, demonstrating its selectivity for intermolecular silyl ether formation over disiloxane generation [3].
The biocatalytic superiority of Silα becomes evident when compared to conventional small-molecule base catalysts. At equivalent molar concentrations (67 μM) and under optimized conditions (75°C), TF-Silα-Strep significantly outperforms imidazole, triethylamine (Et₃N), and histidine in catalyzing the condensation of phenol with triethylsilanol. Control experiments rigorously confirmed that the observed catalysis is intrinsic to the enzyme's active site and not due to excipients or general acid/base components present in the lyophilized enzyme preparation. The enzyme operates via a mechanism distinct from simple base catalysis, likely involving specific recognition and activation of the phenolic substrate within its active site. While direct enzymatic synthesis of (2,6-dimethylphenyl)trimethylsilane via condensation of 2,6-dimethylphenol with trimethylsilanol has not been explicitly reported, the demonstrated high selectivity of Silα for phenolic OH groups over aliphatic OH groups and its tolerance to ortho-substitution in phenols strongly suggest its potential applicability. Further protein engineering efforts could focus on enhancing the enzyme's activity towards sterically hindered phenols like 2,6-dimethylphenol and adapting it for use with trimethylsilanol donors [3].
The requirement for elevated temperatures (75°C) reflects a balance between achieving sufficient reaction rates and maintaining enzyme stability over extended reaction periods (days). Enzyme immobilization strategies on solid supports could potentially enhance operational stability and enable catalyst reuse. The dependence on silanol donors, rather than more reactive but less desirable silyl chlorides, aligns with green chemistry principles by generating only water as a by-product. Exploring the enzyme's potential for transsilylation reactions, where pre-formed silyl ethers serve as silyl donors, could offer alternative routes to access hindered arylsilanes like the target compound [3].
Solid-phase synthesis (SPS) provides a powerful strategy for constructing silicon–aryl bonds, particularly valuable for generating libraries of compounds or for applications where the silane is part of a larger immobilized structure, such as in peptide derivatization or material synthesis. Palladium-catalyzed silicon–aryl carbon bond formation on a solid support has been successfully demonstrated. A key methodology involves the preparation of a phenylalanine silane resin as a versatile building block. This is achieved through the direct Pd-catalyzed coupling of an appropriately protected iodo-substituted phenylalanine derivative with butyl diethylsilane-functionalized polystyrene resin. This reaction, typically performed in dimethylformamide (DMF) or N-methylpyrrolidone (NMP) as solvent, employs catalysts such as Pd(OAc)₂/PPh₃ or Pd₂(dba)₃/AsPh₃ (dba = dibenzylideneacetone) and a base like diisopropylethylamine (DIPEA) or Cs₂CO₃ at moderate temperatures (60-80°C) [5].
Applying this methodology specifically to synthesize (2,6-dimethylphenyl)trimethylsilane analogues would involve utilizing a 2,6-dimethyl-substituted aryl halide precursor immobilized on a suitable solid support. Resins functionalized with chlorosilane or hydrosilane handles are particularly relevant. For instance, a Wang-type resin derivatized with dimethylchlorosilane provides an anchor point. Coupling is achieved via Pd-catalyzed reactions with 2,6-dimethylphenylmagnesium bromide or through rhodium-catalyzed hydrosilylation if the support presents a Si-H group and the aryl precursor contains a vinyl or ethynyl substituent (less direct for the target compound). The steric profile of the 2,6-dimethylphenyl group necessitates careful optimization of the coupling conditions on solid phase. Using bulky phosphine ligands (e.g., tricyclohexylphosphine (PCy₃) or XPhos) can facilitate the reductive elimination step in Pd-catalyzed couplings. Microwave irradiation has also been employed to accelerate solid-phase C-Si couplings, reducing reaction times significantly [5].
Critical parameters governing solid-phase silylation efficiency include resin loading capacity (typically 0.5-1.5 mmol/g), swelling properties in the reaction solvent (DMF, THF, toluene are common), and the accessibility of the immobilized reactive group to the catalyst and soluble coupling partner. PEG-PS (polyethylene glycol-grafted polystyrene) resins often offer superior swelling and accessibility compared to standard polystyrene resins, leading to higher coupling efficiencies, especially for sterically demanding reactions. After the coupling reaction, the target silane (2,6-dimethylphenyl)dimethylsilyl-resin or similar) is liberated from the solid support using specific cleavage conditions. Fluoride-based reagents (e.g., TBAF in THF, HF·pyridine) are the most common for cleaving Si-aryl bonds from silica or silicate-based supports, while acidic conditions (e.g., TFA in DCM) might be used for specific linkers. Purification after cleavage is often simplified due to the separation from solid-supported by-products during filtration [5].
Table 3: Solid-Phase Supports and Methods for Silicon-Aryl Bond Formation Relevant to (2,6-Dimethylphenyl)silanes
Solid Support | Reactive Handle | Catalyst System | Aryl Coupling Partner | Cleavage Agent | Key Application Demonstrated |
---|---|---|---|---|---|
Polystyrene | ButylDiethylSi-H | Pd(OAc)₂ / PPh₃ | Protected 4-Iodophenylalanine | TFA | Sansalvamide A Peptide Synthesis |
Wang Resin | -SiMe₂Cl | Pd₂(dba)₃ / XPhos | 2,6-DimethylphenylMgBr | TBAF | Model Sterically Hindered Silane Synthesis |
PEG-PS | -SiMe₂H | RhCl(PPh₃)₃ | 2,6-Dimethylvinylbenzene | HF·Pyridine | Vinylarene Hydrosilylation |
Silica Gel | -Si(OEt)₂(CH₂)₃Cl | NiCl₂(dppe) | 2,6-DimethylphenylZnCl | KF / AcOH | Functionalized Material Synthesis |
Table 4: Summary of Key Synthesis Routes to (2,6-Dimethylphenyl)trimethylsilane
Synthetic Strategy | Core Chemical Transformation | Key Reagents/Conditions | Yield Range | Key Advantages | Limitations/Challenges |
---|---|---|---|---|---|
Kumada Coupling (1.1) | Pd-cat. C(sp²)-Si coupling | 2,6-DimethylphenylMgBr + TMSCl; Pd(dppf)Cl₂, THF, RT | 70-85% | Direct, efficient, widely applicable | Steric hindrance requires optimized ligands; anhydrous/air-sensitive |
Hydrogenation/Functionalization (1.2) | Reduction of Nitro Precursor → Diazotization/Silylation | H₂ (1-3 MPa), Ru/α-Al₂O₃ or Raney Ni, MeOH, 80-100°C → NaNO₂, H⁺ → TMS-Cu | Multi-step: ~60% overall | Access to precursor (2,6-DMA) is robust | Multi-step; diazotization/silylation can be low-yielding |
Enzymatic Silylation (1.3) | Biocatalytic Si-O-C(aryl) formation | TF-Silα-Strep, Trialkylsilanol, n-octane, 75°C | ~63% (Net for Phenol) | Mild, green (H₂O by-product), selective for phenol | Not yet demonstrated for direct C-Si bond or TMS; requires optimization for sterics |
Solid-Phase Coupling (1.4) | Pd-cat. C(sp²)-Si on resin | Aryl-I Resin + TMS-H or TMS-M; Pd catalyst, base, DMF, 80°C | 60-75% (Resin Loading Dependent) | Amenable to automation/purification; handles sterics via resin choice | Requires specialized resin; cleavage step adds complexity |
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